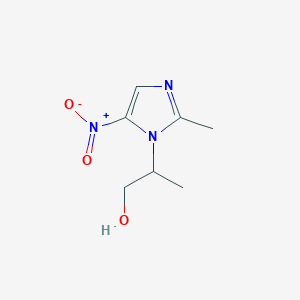

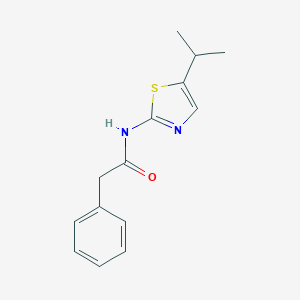

![molecular formula C12H16F3N B109652 N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine CAS No. 172953-70-7](/img/structure/B109652.png)

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been a significant area of research. Studies include the synthesis of novel imidazo[1,2-a]pyrimidine compounds. Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds.Molecular Structure Analysis

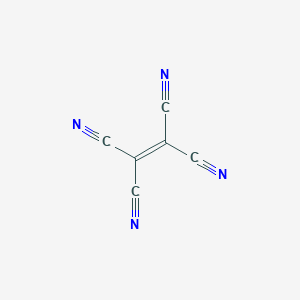

The molecular formula of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine is CHFN with an average mass of 285.229 Da and a mono-isotopic mass of 285.095215 Da .Chemical Reactions Analysis

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine.Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine include a density of 1.2±0.1 g/cm3, boiling point of 221.1±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.8±3.0 kJ/mol, and flash point of 87.5±27.3 °C .Applications De Recherche Scientifique

Epilepsy Treatment

Fenfluramine has been recognized for its effectiveness in reducing seizure frequency and ameliorating comorbidities in rare, treatment-resistant epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome . Its unique mechanism of action involves dual-action sigma-1 receptor and serotonergic activity, which helps maintain a balance between excitatory and inhibitory neural networks .

Pharmacokinetic Research

The pharmacokinetic characteristics of fenfluramine are crucial for understanding its absorption, distribution, metabolism, and excretion. It is rapidly absorbed with a bioavailability of 75–83%, and its primary metabolism involves enzymes like CYP1A2, CYP2B6, and CYP2D6 . This information is vital for developing new drugs with similar properties or for improving fenfluramine’s efficacy and safety profile.

Obesity Management

Historically, fenfluramine was used as part of the anti-obesity medication Fen-Phen. It worked by increasing serotonin levels, which regulate mood and appetite, leading to a feeling of fullness and reduced appetite . Although it was withdrawn from the market due to safety concerns, the understanding of its appetite-suppressing mechanism can inform the development of new weight management therapies.

Cardiovascular Research

Fenfluramine and its impurities have been linked to heart valve disease and pulmonary hypertension. Research into the mechanisms by which fenfluramine affects heart valves, particularly through serotonin receptors, is essential for developing safer cardiovascular drugs .

Neurotransmitter Studies

The compound’s ability to bind to the serotonin reuptake pump and release serotonin is of interest in neurotransmitter studies. This action results in increased serotonin levels, which can be harnessed for therapeutic purposes in conditions related to serotonin dysregulation .

Chemical Synthesis and Catalysis

Research into the synthesis of compounds structurally related to fenfluramine impurity, such as novel imidazo[1,2-a]pyrimidine compounds, is significant for the field of chemical synthesis. Additionally, its role in catalysis, particularly in reactions involving the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, is noteworthy.

Safety And Hazards

Propriétés

IUPAC Name |

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHYVPQOWESNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

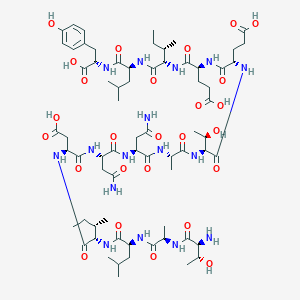

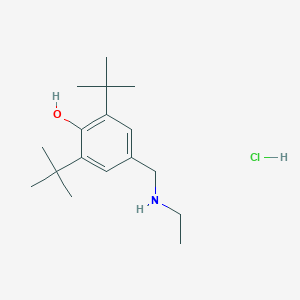

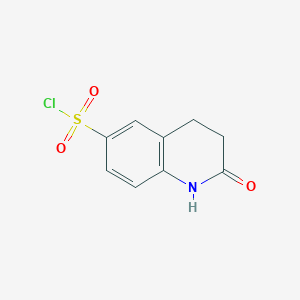

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)